Skin Sensitization Risk: HPMA Exhibits Approximately Half the Sensitization Hazard of HEMA
In a direct head-to-head comparison of nail coating formulations, HEMA was found to carry almost 2 times higher risk of skin sensitization than HPMA [1]. This finding is corroborated by guinea pig sensitization studies in which 2-HPMA induced strong cross-reactivity to EGDMA but only weak to moderate reactivity to other monomethacrylates, whereas 2-HEMA sensitization led to strong cross-reactions to all methacrylates tested [2]. Clinical patch testing over 10 years showed HPMA (12.0%) and HEMA (11.4%) provoke allergic reactions at comparable frequencies, but the exposure-adjusted risk is substantially lower for HPMA [3]. In vitro keratinocyte cytotoxicity was observed for HEMA-containing compositions but was absent for HPMA-containing systems [1].
| Evidence Dimension | Skin sensitization hazard (relative risk ratio) |
|---|---|
| Target Compound Data | HPMA: baseline risk (reference); no cytotoxicity to keratinocyte cell culture |
| Comparator Or Baseline | HEMA: almost 2× higher sensitization risk than HPMA; positive cytotoxicity to keratinocyte culture |
| Quantified Difference | HEMA risk ≈ 2× HPMA risk; HPMA cytotoxicity absent vs. HEMA positive |
| Conditions | In vitro keratinocyte cell culture assays and in vivo skin PATCH tests under dermatological control; guinea pig intradermal sensitization model (300 µL of 1.0 M methacrylate in Freund's complete adjuvant) |
Why This Matters
Formulators selecting between HPMA and HEMA for skin-contact applications (nail coatings, medical adhesives, wearable devices) gain a quantifiable occupational and consumer safety advantage with HPMA, directly impacting regulatory compliance and liability.
- [1] Grigale-Sorocina, Z., et al. "Evaluation of Toxicological Risks of Nail Coatings Containing Acrylate Monomer HEMA." Materials Science (Medžiagotyra), 2022. DOI: 10.5755/j02.ms.30803. View Source
- [2] Rustemeyer, T., et al. "Cross-Reactivity Patterns of Contact-Sensitizing Methacrylates." Toxicology and Applied Pharmacology, Vol. 148, No. 1 (1998), pp. 83-90. DOI: 10.1006/taap.1997.8304. View Source
- [3] Kanerva, L., Jolanki, R., Estlander, T. "10 Years of Patch Testing with the (Meth)acrylate Series." Contact Dermatitis, Vol. 37, No. 6 (1997), pp. 255-258. DOI: 10.1111/j.1600-0536.1997.tb02460.x. View Source
